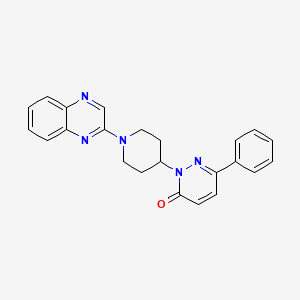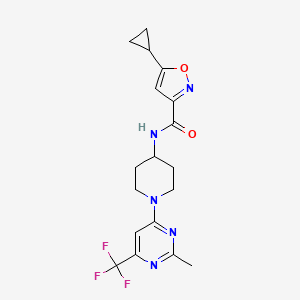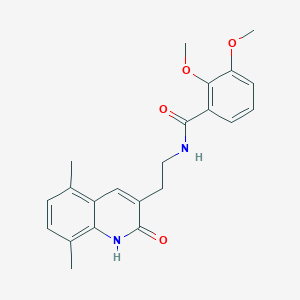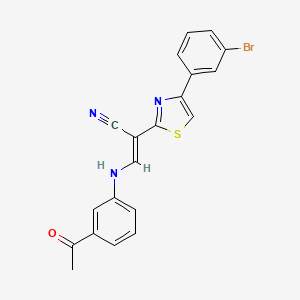![molecular formula C20H22N6O2S B2589777 5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034345-82-7](/img/structure/B2589777.png)
5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis
The compound belongs to a class of chemicals that engage in various synthetic pathways, showcasing its versatility in chemical synthesis. For instance, compounds with similar structures are used in the synthesis of polyazaheterocyclic compounds through condensation reactions, demonstrating their role in developing new chemical entities with potential biological activities (Sutherland, Tennant, & Vevers, 1973). Furthermore, such compounds are instrumental in creating bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, indicating their significance in exploring new therapeutic agents (Watanabe et al., 1992).
Potential Biological Activities
The structure suggests a propensity for engaging in the synthesis of derivatives with potential antimicrobial and antitumor properties. Research indicates that related thiazolopyrimidines exhibit promising antimicrobial activity, highlighting the compound's potential as a starting point for developing new antimicrobial agents (Said et al., 2004). Additionally, certain 1,2,4-triazolo[1,5-alpha]pyrimidines, bearing structural resemblance, have been prepared and showed promising antihypertensive activity in vitro and in vivo (Bayomi et al., 1999), suggesting potential cardiovascular applications.
Antimicrobial and Antitumor Potential
Further studies have underscored the utility of related structures in synthesizing compounds with notable antimicrobial and antitumor potential. For instance, enaminones, used as building blocks for creating substituted pyrazoles, have shown antitumor and antimicrobial activities (Riyadh, 2011). This underscores the compound's relevance in the search for new therapeutic agents with dual functionality.
Insecticidal Applications
Interestingly, some derivatives have been evaluated for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis, indicating the compound's potential utility in agricultural research and pest management strategies (Fadda et al., 2017).
Mecanismo De Acción
Target of action
The compound belongs to the class of triazolopyrimidines. Compounds in this class often interact with various enzymes and receptors in the body due to the presence of the triazole ring, which is capable of forming multiple hydrogen bonds .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Triazolopyrimidines often act by binding to their target proteins and modulating their activity .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Triazolopyrimidines can potentially affect a wide range of biochemical pathways due to their ability to interact with various proteins .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. In general, the presence of the piperazine ring could potentially enhance its bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, triazolopyrimidines can have a wide range of effects, including antimicrobial, antiviral, and anticancer activities .
Direcciones Futuras
Compounds with similar structures have been studied for their potential as PAK4 inhibitors, which could have applications in cancer treatment . This suggests that “5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” and related compounds could be of interest in future research in this area.
Propiedades
IUPAC Name |
5-cyclopropyl-2-[4-(2-phenylsulfanylacetyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c27-17-12-16(14-6-7-14)21-19-22-20(23-26(17)19)25-10-8-24(9-11-25)18(28)13-29-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSGCMBPCUOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)CSC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)
![1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2589698.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2589699.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)


![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)
![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)
